molecular formula C10H11NO3 B14482235 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine CAS No. 64181-31-3

2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine

Cat. No.: B14482235
CAS No.: 64181-31-3
M. Wt: 193.20 g/mol
InChI Key: GUADOUHDTOMTOH-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine is a chemical compound that belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The benzodioxole moiety in its structure is a common motif in various natural and synthetic compounds, known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine typically involves the reaction of 1,3-benzodioxole derivatives with oxazolidine precursors under specific conditions. One common method includes the condensation of 1,3-benzodioxole-5-carboxaldehyde with an amino alcohol in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures to facilitate the formation of the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole ring, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted oxazolidines, oxazolidinones, and functionalized benzodioxole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can engage in π-π interactions and hydrogen bonding, while the oxazolidine ring can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole
  • 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid
  • 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid

Uniqueness

2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazolidine is unique due to its combination of the benzodioxole and oxazolidine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

64181-31-3

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,3-oxazolidine

InChI

InChI=1S/C10H11NO3/c1-2-8-9(14-6-13-8)5-7(1)10-11-3-4-12-10/h1-2,5,10-11H,3-4,6H2

InChI Key

GUADOUHDTOMTOH-UHFFFAOYSA-N

Canonical SMILES

C1COC(N1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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